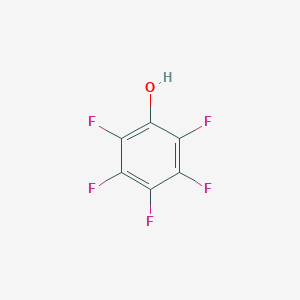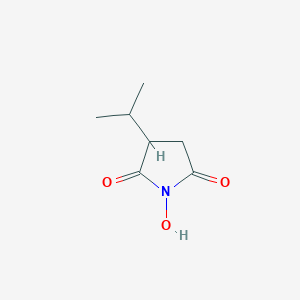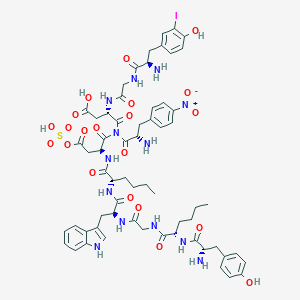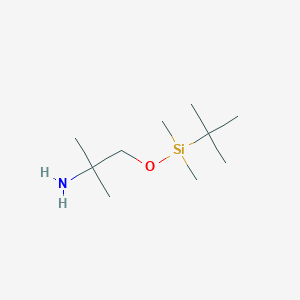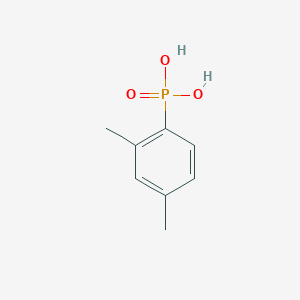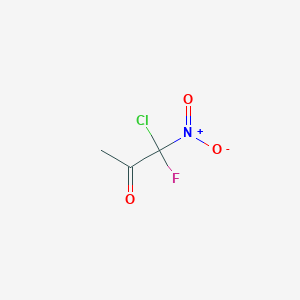
1-Chloro-1-fluoro-1-nitropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-fluoro-1-nitropropan-2-one, also known as N-chloro-N-fluoronorbornane-2,3-dione (NFD), is an important reagent in organic synthesis. It is widely used as a mild and selective oxidizing agent and a fluorinating agent in various chemical reactions. In recent years, it has gained attention in scientific research for its potential application in the development of new drugs and materials.
Mechanism of Action
The mechanism of action of NFD is based on its ability to act as an oxidizing and fluorinating agent. It can selectively oxidize alcohols, aldehydes, and ketones to the corresponding carbonyl compounds. It can also fluorinate aromatic compounds and alkenes to form fluorinated derivatives.
Biochemical and physiological effects:
NFD has been shown to exhibit low toxicity and good biocompatibility. It has been used in various biological studies to investigate the effect of fluorine substitution on the biological activity of molecules. It has also been used as a tool for the modification of proteins and nucleic acids.
Advantages and Limitations for Lab Experiments
NFD has several advantages over other oxidizing and fluorinating agents. It is a mild and selective reagent that can be used under mild reaction conditions. It is also easy to handle and store. However, it has some limitations, such as its limited solubility in common solvents and its sensitivity to moisture and air.
Future Directions
There are several future directions for the research on NFD. One direction is the development of new synthetic methods for the preparation of NFD and its derivatives. Another direction is the investigation of its potential application in the development of new drugs and materials. In addition, the study of its mechanism of action and its interaction with biological molecules can provide valuable insights into the design of new bioactive molecules.
Conclusion:
In conclusion, 1-Chloro-1-fluoro-1-nitropropan-2-one is a versatile reagent that has found wide application in organic synthesis and scientific research. Its mild and selective oxidizing and fluorinating properties make it a valuable tool for the development of new drugs and materials. Further research on its synthesis, mechanism of action, and biological activity can lead to the discovery of new and innovative applications.
Synthesis Methods
The synthesis of NFD involves the reaction of chlorosuccinimide and fluorine gas with nitroethylene in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Scientific Research Applications
NFD has been extensively studied for its potential application in the development of new drugs and materials. It has been reported to exhibit antimicrobial, antifungal, and anticancer activities. In addition, it has been used as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
properties
CAS RN |
125013-74-3 |
|---|---|
Molecular Formula |
C3H3ClFNO3 |
Molecular Weight |
155.51 g/mol |
IUPAC Name |
1-chloro-1-fluoro-1-nitropropan-2-one |
InChI |
InChI=1S/C3H3ClFNO3/c1-2(7)3(4,5)6(8)9/h1H3 |
InChI Key |
RUVOGHRVLQFGKN-UHFFFAOYSA-N |
SMILES |
CC(=O)C([N+](=O)[O-])(F)Cl |
Canonical SMILES |
CC(=O)C([N+](=O)[O-])(F)Cl |
synonyms |
2-Propanone, 1-chloro-1-fluoro-1-nitro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



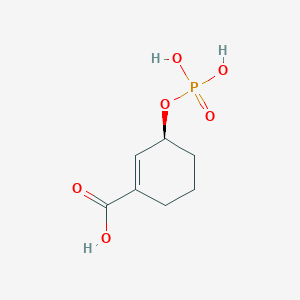
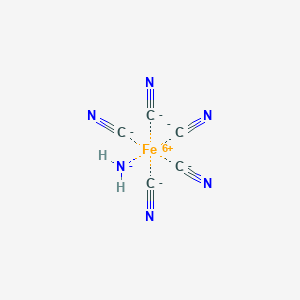

![5H-Pyrido[3,2-b]indole](/img/structure/B44905.png)

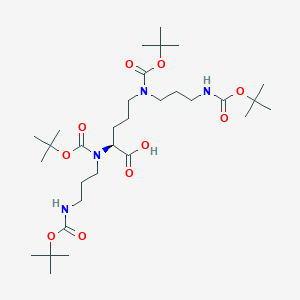
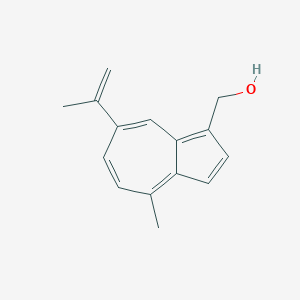
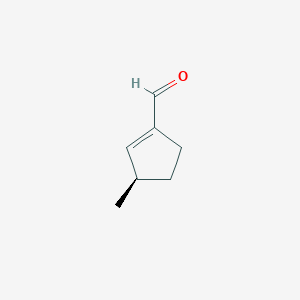
![[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44912.png)
